Aprindine

Overview

Description

Aprindine is a synthetic compound primarily used as a cardiac depressant to manage arrhythmiasThis compound is a Class 1b antiarrhythmic agent, which means it works by blocking sodium channels in the heart, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms .

Preparation Methods

The synthesis of aprindine involves several steps. One common method includes the reaction of 2,3-dihydro-1H-inden-2-ylamine with N,N-diethyl-1,3-propanediamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

Aprindine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form p-hydroxyphenylthis compound.

Reduction: Reduction reactions can lead to the formation of desethylthis compound.

Substitution: this compound can undergo substitution reactions, particularly at the amino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include p-hydroxyphenylthis compound and desethylthis compound .

Scientific Research Applications

Aprindine has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of sodium channel blockers.

Biology: Investigated for its effects on cellular ion channels and its potential neuroprotective properties.

Medicine: Primarily used to manage ventricular and supraventricular arrhythmias. It has also been studied for its potential use in treating other cardiac conditions.

Industry: Utilized in the development of new antiarrhythmic drugs and as a reference compound in pharmaceutical research

Mechanism of Action

Aprindine exerts its effects by blocking sodium channels in the heart, which stabilizes the cardiac membrane and prevents abnormal electrical activity. It also inhibits calmodulin, a protein that plays a crucial role in calcium signaling pathways. By disrupting the interactions between calmodulin and other proteins, this compound helps to regulate heart rhythm and prevent arrhythmias .

Comparison with Similar Compounds

Aprindine is similar to other Class 1b antiarrhythmic agents such as lidocaine and mexiletine. it has unique properties that make it distinct:

Lidocaine: Like this compound, lidocaine is a sodium channel blocker, but it is primarily used as a local anesthetic and for acute management of arrhythmias.

Mexiletine: Another sodium channel blocker, mexiletine is used for chronic management of ventricular arrhythmias. It has a different pharmacokinetic profile compared to this compound.

This compound’s uniqueness lies in its dual action as both a sodium channel blocker and a calmodulin inhibitor, which provides a broader range of therapeutic effects .

Biological Activity

Aprindine is a class Ib antiarrhythmic agent primarily used in the management of various cardiac arrhythmias. Its biological activity is largely attributed to its effects on ion currents in cardiac tissues, particularly in the atrial cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse sources.

This compound exerts its antiarrhythmic effects primarily through the inhibition of potassium (K) currents in cardiac cells. Key findings from various studies include:

- Inhibition of Delayed Rectifier K Current : this compound has been shown to inhibit the delayed rectifier K current (I) in isolated guinea-pig atrial cells, with a notable preference for the rapidly activating component (I). This inhibition leads to prolonged action potential duration (APD) and effective refractory period (ERP), which are critical parameters in preventing atrial fibrillation (AF) .

- Effects on ACh-Activated K Current : The drug also inhibits the muscarinic acetylcholine receptor-operated K current (I), demonstrating a concentration-dependent effect that further contributes to its efficacy against AF .

Clinical Efficacy

This compound has been evaluated in several clinical settings, particularly for its effectiveness in treating refractory ventricular tachycardia and atrial fibrillation. Notable studies include:

- Refractory Ventricular Tachycardia : In a study involving seven patients with ventricular tachycardia resistant to standard treatments, this compound was effective in five cases. Neurologic side effects were common but manageable through dosage adjustments .

- Atrial Fibrillation Management : A double-blind placebo-controlled trial compared this compound with digoxin for maintaining sinus rhythm in patients with AF. Results indicated that over 30% of patients treated with this compound remained in sinus rhythm at the study's conclusion, highlighting its potential as an effective antiarrhythmic agent .

Safety Profile

While this compound is generally well-tolerated, certain side effects have been reported:

- Neurologic Side Effects : Commonly observed side effects include dizziness and other neurological symptoms, which can often be managed by adjusting the dosage .

- Severe Adverse Effects : Rare but serious adverse effects include agranulocytosis and polymorphous ventricular tachycardia (torsades de pointes). In cases where polymorphous ventricular tachycardia occurred, it was linked to QT prolongation, necessitating careful monitoring during treatment .

Comparative Efficacy

A comparative study between this compound and bepridil for preventing paroxysmal AF recurrence showed that both drugs have similar efficacy profiles. However, this compound's specific mechanism of action through K current inhibition may offer distinct advantages in certain patient populations .

Summary Table of this compound's Biological Activity

Properties

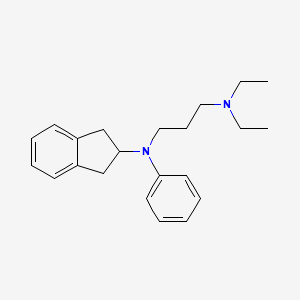

IUPAC Name |

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLBHDRPUJLHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022615 | |

| Record name | Aprindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.82e-03 g/L | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37640-71-4, 33237-74-0 | |

| Record name | Aprindine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprindine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprindine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fibocil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprindine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-121 °C, 120 - 121 °C | |

| Record name | Aprindine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprindine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.